molecular formula C11H15ClN2O5S B14321694 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate CAS No. 100418-48-2

2-(4-Chloro-2-nitroanilino)butyl methanesulfonate

Cat. No.: B14321694
CAS No.: 100418-48-2
M. Wt: 322.77 g/mol
InChI Key: UNEUXDLHGBETSM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is an organic compound with a complex structure that includes a chloro-nitroaniline moiety and a butyl methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate typically involves multiple steps, starting with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the coupling of the nitroaniline derivative with butyl methanesulfonate under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitroanilino)butyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Chloro-2-aminoanilino)butyl methanesulfonate, while substitution of the chloro group can yield various derivatives with different functional groups .

Scientific Research Applications

2-(4-Chloro-2-nitroanilino)butyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

100418-48-2

Molecular Formula

C11H15ClN2O5S

Molecular Weight

322.77 g/mol

IUPAC Name

2-(4-chloro-2-nitroanilino)butyl methanesulfonate

InChI

InChI=1S/C11H15ClN2O5S/c1-3-9(7-19-20(2,17)18)13-10-5-4-8(12)6-11(10)14(15)16/h4-6,9,13H,3,7H2,1-2H3

InChI Key

UNEUXDLHGBETSM-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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